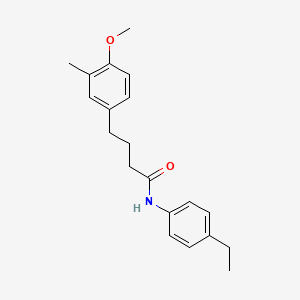![molecular formula C17H19F2N3O B5725674 N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea (DEAFU) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of urea-based derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea exerts its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and division. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of inflammatory mediators, such as prostaglandins and cytokines. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments, including its low toxicity in normal cells, high potency against cancer cells, and potential as an anti-inflammatory agent. However, N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea as a combination therapy with other anticancer agents or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea and its potential as a therapeutic agent for other diseases.
In conclusion, N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea is a promising compound with potential as an anticancer and anti-inflammatory agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, investigate its potential as a combination therapy, and explore its therapeutic potential for other diseases.
Méthodes De Synthèse
The synthesis of N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea involves the reaction of 2,4-difluoroaniline with diethylamine followed by the reaction with isocyanate. The final product is obtained by purification and crystallization. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases.
Propriétés
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c1-3-22(4-2)14-8-6-13(7-9-14)20-17(23)21-16-10-5-12(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIFRXJMYIXLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-(2,4-difluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)
![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)

![2-(1-naphthyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)

![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)

![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)
